molecular formula C24H23BrN4O4S B12480201 3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide

3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide

Cat. No.: B12480201
M. Wt: 543.4 g/mol
InChI Key: KRTUKBWATHNEAO-UHFFFAOYSA-N
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Description

3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a furan ring, a piperazine ring, and a methoxybenzamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of furan to produce 3-bromofuran . This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a non-brominated derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23BrN4O4S

Molecular Weight

543.4 g/mol

IUPAC Name

3-bromo-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C24H23BrN4O4S/c1-32-20-9-4-16(15-19(20)25)22(30)27-24(34)26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)21-3-2-14-33-21/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30,34)

InChI Key

KRTUKBWATHNEAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Br

Origin of Product

United States

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